molecular formula C12H13NO5 B1589366 Ethyl 4-(2-nitrophenyl)-3-oxobutanoate CAS No. 66073-33-4

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Cat. No.: B1589366
CAS No.: 66073-33-4
M. Wt: 251.23 g/mol
InChI Key: NEVSSHAHYYYAKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would likely consist of a phenyl ring substituted with a nitro group and an ester group. The exact structure would depend on the positions of these substituents on the phenyl ring .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions, including reduction of the nitro group to an amine, and nucleophilic attack on the carbonyl carbon of the ester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its polarity .

Scientific Research Applications

Antioxidant Properties

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, as part of the 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. In a study, various 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, were tested for their antioxidant activity in vitro in a hypochlorous system. The assay involved luminol-dependent chemiluminescence of free radicals, which decreased in the presence of these derivatives. Among the compounds tested, SS-14, a closely related compound, exhibited the best scavenger activity at the highest concentration (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

Another significant application is in the field of plant growth regulation. A study explored the growth-regulating activity of three 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate, on nitrogen-fixing soybean plants. The study demonstrated that these compounds exhibit growth-regulating activity in a concentration-dependent manner, with SS-14, a similar compound, inhibiting nodule number and biomass primarily at the highest concentration tested (Stanchev et al., 2010).

Synthesis of Chiral Tetronic Acid Derivatives

In the realm of organic synthesis, this compound plays a role in the synthesis of chiral tetronic acid derivatives. A study on asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes and subsequent intramolecular cyclization developed a one-pot reaction that provided tetronic acid derivatives with excellent enantioselectivities. This synthesis route is crucial for producing various derivatives for potential applications in pharmaceuticals and agrochemicals (Yan et al., 2012).

Mechanism of Action

The mechanism of action of a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would depend on its exact structure and properties. In general, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on a compound like “Ethyl 4-(2-nitrophenyl)-3-oxobutanoate” would depend on its potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVSSHAHYYYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446157
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66073-33-4
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 gm (0.103M) ethyl-o-nitrophenylacetylacetoacetate was added over a period of 15-20 minutes to a saturated ammoniacal ethanol solution (prepared by bubbling NH3 gas into 400 cc. absolute alcohol for 15- 20 minutes while cooling the solution to 0- 5° C.). The orangy mixture was stirred for 1 hour at 5°- 10° C. and then left in the refrigerator overnight. The ethyl-γ-2-nitrophenylacetoacetate crystals formed were filtered and dried in vacuum. Additional solid was obtained after evaporation of the filtrate and washing with water to remove any amide formed.
Name
ethyl-o-nitrophenylacetylacetoacetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in the synthesis of indoline derivatives?

A1: this compound serves as a crucial starting material in the synthesis of indoline derivatives, specifically for developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. The research focuses on a novel, environmentally friendly approach using flow chemistry techniques to convert this compound into valuable indoline intermediates.

Q2: How does the flow chemistry method described in the paper improve the synthesis process involving this compound?

A2: The paper highlights two major improvements facilitated by flow chemistry:

  • Safer Hydrogenation: The researchers developed a one-step heterogeneous catalytic hydrogenation of this compound to produce Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids the use of hazardous reducing agents typically employed in traditional batch reactions [].
  • Efficient N-Alkylation: The subsequent N-alkylation of the indoline nitrogen was optimized using a custom-designed flow reactor. This optimization led to a significant reduction in the required excess of carcinogenic 1,2-dibromoethane (tenfold decrease) and drastically shortened reaction times (30 minutes vs. 4 days) []. This translates to a remarkable 200-fold increase in productivity compared to batch processes.

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